molecular formula C9H13ClN2O B2651228 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 676994-61-9

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B2651228
CAS No.: 676994-61-9
M. Wt: 200.67
InChI Key: IXPFMYVHPXFGOK-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 676994-61-9) is a bicyclic heterocyclic compound featuring a fused naphthyridine core with a methoxy group at the 2-position and a partially saturated ring system. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol. This compound is commercially available in high purity (97%) and is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research due to the naphthyridine scaffold's relevance in drug design .

Synthesis: A representative synthesis route involves hydrolysis of intermediates under acidic conditions. For example, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide was prepared via HCl-mediated hydrolysis of a precursor, yielding a colorless solid with 89% efficiency .

Properties

IUPAC Name

2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-3-2-7-6-10-5-4-8(7)11-9/h2-3,10H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZTZWVJINYMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CNCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents to form the naphthyridine core . The reaction conditions often involve the use of catalysts such as palladium acetate and phosphonium tetrafluoroborate in solvents like cumene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial and Anticancer Properties

Research indicates that 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine exhibits notable antimicrobial and anticancer activities. The compound is believed to inhibit specific enzymes involved in DNA replication and repair mechanisms in cancer cells, making it a candidate for further drug development. Studies have shown that this compound can interact with biological targets effectively due to its structural features.

2. Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound has been investigated for potential anti-inflammatory and analgesic effects. These properties suggest its viability in treating conditions associated with inflammation and pain.

3. Pharmacokinetic Studies

Ongoing pharmacokinetic studies aim to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these parameters is crucial for assessing the compound's viability as a drug candidate.

Synthetic Applications

1. Synthesis of Analogues

The synthesis of this compound has been explored through various methods. Notably, an asymmetric synthesis approach has been developed for creating tetrahydronaphthyridine scaffolds that serve as precursors for biologically active compounds. This method involves a series of reactions including Heck-type vinylation and enantioselective transfer hydrogenation .

2. Industrial Production Techniques

For industrial applications, continuous flow reactors are often employed to optimize the yield and consistency of this compound production. This method enhances efficiency compared to traditional batch processes.

Case Study 1: Synthesis of RORγt Inverse Agonist

A recent study focused on the asymmetric synthesis of a tetrahydronaphthyridine scaffold for developing RORγt inverse agonists. The synthesis featured an atom-economical protocol that eliminated the need for chromatography or distillation purification processes. This innovative approach holds promise for large-scale manufacturing of similar compounds .

Case Study 2: Interaction with Biological Targets

Another study investigated how this compound interacts with specific enzymes involved in cell proliferation within cancer research contexts. The findings highlighted its potential as a therapeutic agent targeting cancer cell mechanisms.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells . The exact pathways and molecular targets are still under investigation, but it is known to modulate several key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Variations in the 1,6-Naphthyridine Core

The following table summarizes key structural analogs and their properties:

Compound Substituent Molecular Formula Key Properties Applications References
2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine Methoxy (-OCH₃) C₉H₁₂N₂O Moderate polarity; stable under basic conditions. Pharmaceutical intermediates, ligand design.
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride Chloro (-Cl) C₈H₁₀Cl₂N₂ Reactive towards nucleophilic substitution; hydrochloride salt enhances solubility. Precursor for cross-coupling reactions.
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride Nitro (-NO₂) C₈H₁₁Cl₂N₃O₂ Electron-withdrawing; amenable to reduction to amines. Intermediate for agrochemicals.
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride Carboxylic acid (-COOH) C₉H₁₁ClN₂O₂ High polarity; forms salts for improved stability. Peptidomimetics, metal coordination.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride Trifluoromethyl (-CF₃) C₉H₁₀ClF₃N₂ Lipophilic; enhances metabolic stability. CNS-targeting drug candidates.
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine Methyl (-CH₃) C₉H₁₂N₂ Isomeric 1,7-naphthyridine core; steric effects alter binding. Structural studies.

Reactivity and Functionalization

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxy group in 2-Methoxy-THN donates electrons via resonance, stabilizing the aromatic system and directing electrophilic substitution to specific positions. In contrast, the nitro group in the 3-nitro analog withdraws electrons, increasing reactivity in reduction or nucleophilic aromatic substitution .
    • The chloro derivative (2-Chloro-THN) undergoes efficient Suzuki-Miyaura coupling, enabling diversification of the naphthyridine core .
  • Salt Formation : Hydrochloride salts (e.g., 2-Chloro-THN·HCl) improve crystallinity and solubility in polar solvents, facilitating purification and handling .

  • Isomerism : The 1,7-naphthyridine isomer (2-Methyl-1,7-THN) exhibits distinct electronic and steric properties compared to the 1,6-naphthyridine scaffold, impacting ligand-receptor interactions .

Biological Activity

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound with significant biological activities that have garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H12N2O
  • CAS Number : 676994-61-9

This compound belongs to the naphthyridine family, which is known for diverse biological activities. Its unique methoxy substitution contributes to its distinct chemical and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors that play critical roles in cellular processes. For example:

  • Anticancer Activity : The compound interferes with DNA replication and repair mechanisms in cancer cells.
  • Antimicrobial Effects : It exhibits significant antimicrobial activity against various bacterial strains .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies indicate its efficacy against both gram-positive and gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus< 0.008
Pseudomonas aeruginosa21.27

These results suggest that this compound could be a promising candidate for developing new antibiotics .

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit potent anticancer effects. In particular:

  • A study showed that certain analogs of this compound inhibited tumor growth in in vivo models.
  • Compounds were found to have an ED50 value significantly lower than standard chemotherapeutics .

Case Studies

  • Antimycobacterial Activity : A series of modified naphthyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. One derivative showed a MIC of 0.25 µg/mL, indicating strong potential for treating tuberculosis .
  • Neuroprotective Effects : Several studies have explored the neuroprotective effects of naphthyridine derivatives against neurodegenerative diseases like Alzheimer's. These compounds demonstrated the ability to inhibit acetylcholinesterase activity effectively .

Applications in Drug Development

The versatility of this compound makes it an attractive scaffold for drug development:

  • Anti-inflammatory Agents : Research indicates potential use in developing anti-inflammatory drugs due to its ability to modulate inflammatory pathways .
  • Analgesics : The compound has shown promise as an analgesic agent in preclinical models .

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